molecular formula C8H8BrFO B6322122 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene CAS No. 1783385-83-0

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene

Cat. No.: B6322122
CAS No.: 1783385-83-0
M. Wt: 219.05 g/mol
InChI Key: PQWQXWQCYSGRLK-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 4, methoxy (-OCH₃) at position 2, and a methyl (-CH₃) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQXWQCYSGRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane at low temperatures to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various receptors or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) CAS Number Similarity Score Key Differences/Properties
1-Bromo-4-fluoro-2-methoxy-3-methylbenzene Br (1), F (4), OCH₃ (2), CH₃ (3) Not provided Reference Target compound; balanced steric/electronic effects
1-Bromo-4-fluoro-2-methylbenzene Br (1), F (4), CH₃ (2) 452-63-1 0.95 Lacks methoxy group; simpler substitution pattern
4-Bromo-1-fluoro-2-methoxybenzene Br (4), F (1), OCH₃ (2) 202865-59-6 0.88 Substituent positions differ; no methyl group
1-Bromo-2,3-difluoro-4-methoxybenzene Br (1), F (2,3), OCH₃ (4) 121219-03-2 0.91 Additional fluorine; methoxy at position 4
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) 105529-58-6 N/A Trifluoromethoxy group increases electron withdrawal
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) 1224629-07-5 N/A Nitro group enhances reactivity for electrophilic substitution

Key Findings from Structural Comparisons

Electron-withdrawing vs. donating effects: The methoxy group (-OCH₃) at position 2 is electron-donating, counterbalancing the electron-withdrawing effects of bromine and fluorine. In contrast, analogs with nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit stronger electron withdrawal, directing reactions to specific positions .

Similarity Scores and Functional Implications :

  • High-similarity compounds (e.g., 0.95) retain the bromo-fluoro-methyl core but omit the methoxy group, simplifying synthesis pathways. Lower-similarity analogs (e.g., 0.88) feature positional isomerism or additional substituents, altering reactivity and applications .

Safety and Handling :

  • Most analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene, 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) share comparable safety protocols, including 95% purity and immediate decontamination measures. However, nitro- or trifluoromethoxy-containing derivatives may pose higher toxicity risks .

Biological Activity

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene, also known as a brominated aromatic compound, is of significant interest in both synthetic and medicinal chemistry. Its unique structure, characterized by the presence of bromine, fluorine, a methoxy group, and a methyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing available research findings and data.

  • Molecular Formula : C₉H₁₀BrF O₂
  • Molecular Weight : 249.08 g/mol
  • Structure : The compound features a benzene ring with various substituents that influence its reactivity and interactions with biological targets.

Synthesis

This compound is typically synthesized through electrophilic aromatic substitution reactions. A common method involves bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. This method allows for high yields and purity under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, enhancing reactivity and binding affinity to various receptors or enzymes. The methoxy group increases lipophilicity, facilitating interaction with lipid membranes and intracellular targets.

Toxicity Studies

Toxicity assessments have shown that this compound exhibits varying degrees of acute toxicity. For instance, in studies involving Sprague-Dawley rats:

  • Oral LD50 : Approximately 2,700 mg/kg.
  • Inhalation LC50 : Approximately 18,000 mg/m³ .
    These studies indicate significant effects on weight loss and neurological symptoms at lethal doses.

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Features
1-Bromo-3-fluoro-2-methoxybenzeneC₈H₈BrF O₂Lacks methyl group; different substitution pattern
1-Fluoro-4-bromo-2-methoxybenzeneC₈H₈BrF O₂Different halogen placement; similar reactivity
1-Bromo-3-methoxy-5-trifluoromethylbenzeneC₉H₈BrF₃ O₂Contains trifluoromethyl group; enhanced electron-withdrawing character

This table highlights how variations in substituent positions and types can influence the biological activity and reactivity profiles of these compounds.

Case Studies

Although direct case studies on this compound are scarce, related compounds have been investigated for their potential in drug development:

  • Antimicrobial Agents : Research has shown that similar compounds exhibit bactericidal activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus species .
  • Pharmaceutical Intermediates : The compound's unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting potential therapeutic applications .

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